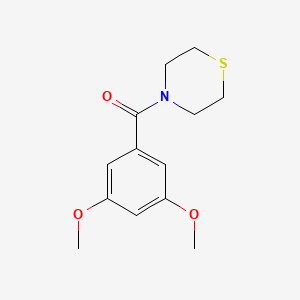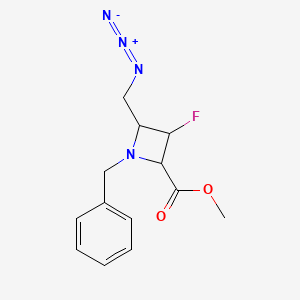
(2R,3S,4S)-4-(Azidomethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S)-4-(Azidomethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester is a complex organic compound with significant potential in various fields of scientific research This compound features a unique azetidine ring structure, which is a four-membered nitrogen-containing ring, and includes functional groups such as an azide, a fluoro group, and a phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-4-(Azidomethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the preparation of the azetidine ring, followed by the introduction of the azidomethyl and fluoro groups. The phenylmethyl group is often introduced through a benzylation reaction.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution using sodium azide and a suitable halomethyl precursor.
Benzylation: The phenylmethyl group can be introduced through a benzylation reaction using benzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4S)-4-(Azidomethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form a nitro group.
Reduction: The azide group can be reduced to form an amine.
Substitution: The fluoro group can participate in nucleophilic substitution reactions.
Cycloaddition: The azide group can undergo cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted azetidines.
Cycloaddition: Formation of triazoles.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4S)-4-(Azidomethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and heterocycles.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2R,3S,4S)-4-(Azidomethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester is largely dependent on its functional groups. The azide group can participate in bioorthogonal reactions, allowing for selective labeling of biomolecules. The fluoro group can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The phenylmethyl group can contribute to the compound’s overall hydrophobicity, affecting its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4S)-4-(Hydroxymethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.
(2R,3S,4S)-4-(Aminomethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester: Similar structure but with an aminomethyl group instead of an azidomethyl group.
(2R,3S,4S)-4-(Chloromethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester: Similar structure but with a chloromethyl group instead of an azidomethyl group.
Uniqueness
The presence of the azidomethyl group in (2R,3S,4S)-4-(Azidomethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester makes it particularly useful for bioorthogonal chemistry applications. The azide group can undergo selective reactions with alkynes or strained alkenes, allowing for precise labeling and modification of biomolecules without interfering with native biological processes. This unique feature sets it apart from similar compounds with different functional groups.
Eigenschaften
Molekularformel |
C13H15FN4O2 |
|---|---|
Molekulargewicht |
278.28 g/mol |
IUPAC-Name |
methyl 4-(azidomethyl)-1-benzyl-3-fluoroazetidine-2-carboxylate |
InChI |
InChI=1S/C13H15FN4O2/c1-20-13(19)12-11(14)10(7-16-17-15)18(12)8-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 |
InChI-Schlüssel |
FUPDKTXZOWZFIP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C(C(N1CC2=CC=CC=C2)CN=[N+]=[N-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


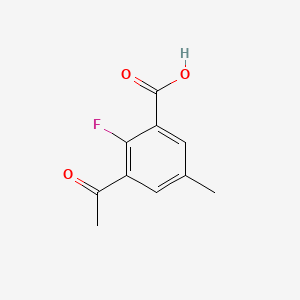
![1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene](/img/structure/B14768953.png)
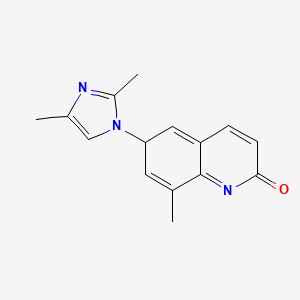
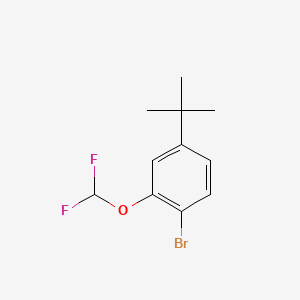
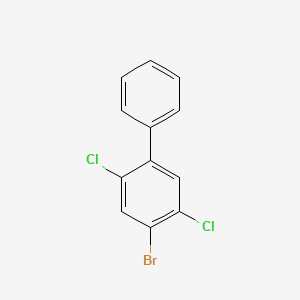

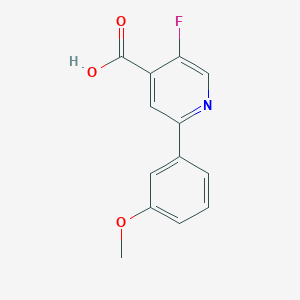
![iPrN[P(C6H4-p-Si(nBu)3)2]2](/img/structure/B14768987.png)
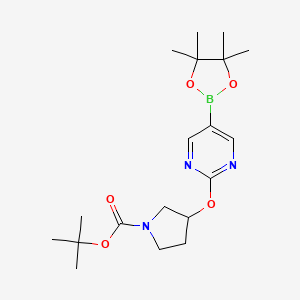
![1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)



